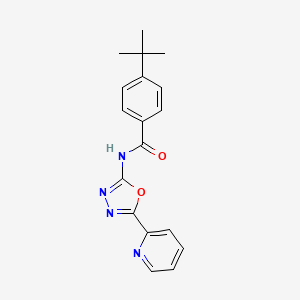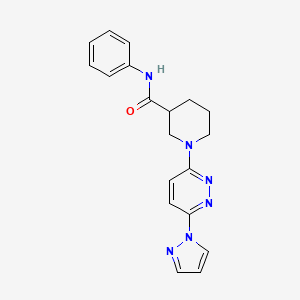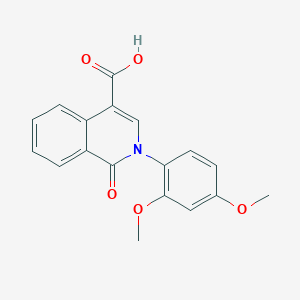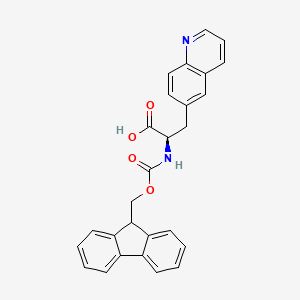
4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The molecule also contains a sulfonyl functional group attached to a chlorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through multi-step processes involving reactions such as sulfonylation, nitration, and methylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a complex 3-dimensional structure due to the presence of the pyrimidine ring and the various attached groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as protodeboronation and hydromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties such as solubility, melting point, and reactivity .科学的研究の応用
Transparent Aromatic Polyimides
Research conducted by Tapaswi et al. (2015) on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds structurally similar to "4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-methylpyrimidine," illustrates the utility of such compounds in creating materials with high refractive indices and small birefringences. These materials also demonstrated good thermomechanical stabilities, essential for applications in optics and electronics (Tapaswi et al., 2015).
Crystal Structures and Interactions
Balasubramani, Muthiah, and Lynch (2007) explored the crystal structures of pyrimethaminium salts, showing the importance of sulfonate and carboxylate interactions in the crystal engineering field. Their work provides a foundation for understanding how "this compound" might interact in solid-state forms, influencing its potential applications in materials science (Balasubramani et al., 2007).
Cytotoxic Activity and Novel Derivatives
Stolarczyk et al. (2018) discussed the synthesis and cytotoxic activity of novel thiopyrimidine derivatives, highlighting the potential of sulfonate-containing pyrimidines in medical and pharmaceutical research. Although this study does not directly reference "this compound," the methodologies and findings suggest avenues for exploring its bioactivity and potential therapeutic applications (Stolarczyk et al., 2018).
Environmental Pollutant Degradation
The work by Zhuo et al. (2018) on the degradation of environmental pollutants using laccase enzymes from Pleurotus ostreatus demonstrates the potential for employing chemical compounds, possibly including "this compound," in environmental biotechnology. Their research focuses on the efficient degradation of pollutants such as chlorophenols and nitrophenols, suggesting that structurally related compounds could be explored for environmental cleanup applications (Zhuo et al., 2018).
作用機序
Safety and Hazards
将来の方向性
The potential applications and future directions for this compound would depend on its properties and effectiveness in various applications. Given the antimicrobial activity of similar compounds, one potential area of future research could be in the development of new pharmaceuticals or treatments .
特性
IUPAC Name |
4-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4S/c1-12-20-9-8-17(21-12)13-2-7-18(22(23)24)14(10-13)11-27(25,26)16-5-3-15(19)4-6-16/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFULODXZMRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2872675.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2872676.png)
![3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2872678.png)
![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/no-structure.png)
![4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2872682.png)

![N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2872684.png)


![1-{1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2872690.png)



![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)
